molecular formula C22H28ClN5O3 B610874 (2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride CAS No. 1870811-01-0

(2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride

Cat. No.: B610874
CAS No.: 1870811-01-0
M. Wt: 445.948
InChI Key: SYUYODDXPKNMOE-HLRBRJAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

SLC5111312 hydrochloride inhibits both SPHK1 and SPHK2, with inhibition constants (K_i) of 0.73 µM and 0.9 µM, respectively, when using human recombinant kinases . In mice, SLC5111312 hydrochloride shows selective binding for SPHK2 over SPHK1, with K_i values of 1 µM and 20 µM, respectively . This compound decreases cell-associated sphingosine-1-phosphate (S1P) and increases sphingosine levels in U937 monocytic leukemia cells at concentrations of 0.1 and 0.3 µM .

Cellular Effects

SLC5111312 hydrochloride has been shown to influence various cellular processes. In U937 monocytic leukemia cells, it decreases the levels of cell-associated sphingosine-1-phosphate (S1P) and increases sphingosine levels . This modulation of sphingolipid metabolism can impact cell signaling pathways, gene expression, and cellular metabolism. Additionally, SLC5111312 hydrochloride has been observed to decrease S1P levels in vivo in Sphk1-/- mice but not in Sphk2-/- mice, indicating its functional selectivity for SPHK2 in mice .

Molecular Mechanism

At the molecular level, SLC5111312 hydrochloride exerts its effects by inhibiting the activity of SPHK1 and SPHK2. This inhibition leads to a decrease in the production of sphingosine-1-phosphate (S1P) and an increase in sphingosine levels . The binding interactions of SLC5111312 hydrochloride with SPHK1 and SPHK2 involve specific inhibition constants, which vary between human recombinant kinases and those in mice and rats . These interactions result in the modulation of sphingolipid metabolism, which can influence various cellular processes and disease states.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SLC5111312 hydrochloride have been observed to change over time. The compound has been shown to decrease S1P levels in vivo in Sphk1-/- mice but not in Sphk2-/- mice, indicating its functional selectivity for SPHK2 in mice . The stability and degradation of SLC5111312 hydrochloride, as well as its long-term effects on cellular function, have been studied in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of SLC5111312 hydrochloride vary with different dosages in animal models. At a dosage of 10 mg/kg, the compound decreases S1P levels in vivo in Sphk1-/- mice but not in Sphk2-/- mice . Higher dosages may result in toxic or adverse effects, although specific threshold effects and toxicity data are not provided in the available literature .

Metabolic Pathways

SLC5111312 hydrochloride is involved in the metabolic pathways of sphingolipid metabolism. It inhibits the activity of SPHK1 and SPHK2, leading to a decrease in the production of sphingosine-1-phosphate (S1P) and an increase in sphingosine levels . This modulation of sphingolipid metabolism can impact various cellular processes and disease states.

Transport and Distribution

The transport and distribution of SLC5111312 hydrochloride within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s localization and accumulation within cells can influence its activity and function . Detailed information on the specific transporters and binding proteins involved is not provided in the available literature .

Subcellular Localization

SLC5111312 hydrochloride’s subcellular localization and its effects on activity or function are influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s localization within cells can impact its ability to modulate sphingolipid metabolism and influence various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SLC5111312 hydrochloride involves the formation of a naphthalene-based sphingosine kinase inhibitorThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of SLC5111312 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity starting materials and reagents .

Chemical Reactions Analysis

Types of Reactions

SLC5111312 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of SLC5111312 hydrochloride. These derivatives can have different biological activities and properties .

Scientific Research Applications

SLC5111312 hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SLC5111312 hydrochloride is unique due to its dual inhibition of both sphingosine kinase 1 and sphingosine kinase 2, making it a valuable tool for studying the sphingolipid signaling pathway. Its selective binding and inhibition properties also make it a promising candidate for therapeutic applications .

Properties

IUPAC Name

(2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3.ClH/c1-2-3-4-11-29-17-8-7-14-12-16(6-5-15(14)13-17)20-25-21(30-26-20)19-18(28)9-10-27(19)22(23)24;/h5-8,12-13,18-19,28H,2-4,9-11H2,1H3,(H3,23,24);1H/t18-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUYODDXPKNMOE-HLRBRJAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=NOC(=N3)C4C(CCN4C(=N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=NOC(=N3)[C@@H]4[C@H](CCN4C(=N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride
Reactant of Route 2
(2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride
Reactant of Route 3
(2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride
Reactant of Route 4
(2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride
Reactant of Route 5
(2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
(2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.